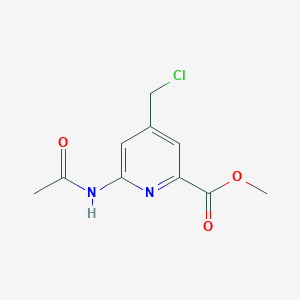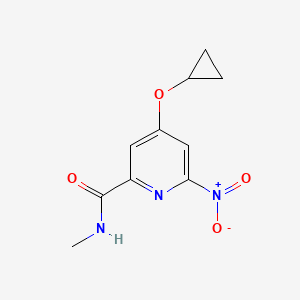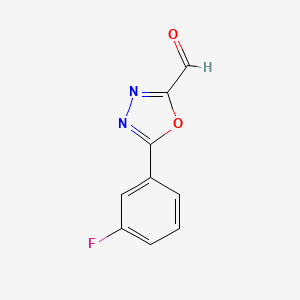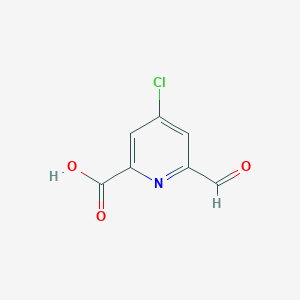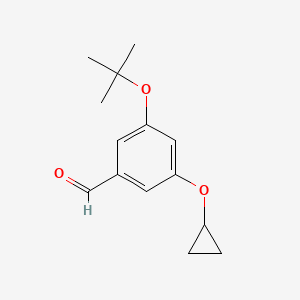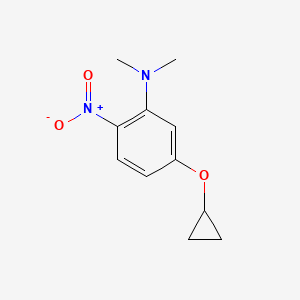
5-Cyclopropoxy-N,N-dimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.243 g/mol . It belongs to the class of nitroanilines, which are characterized by the presence of a nitro group (-NO2) attached to an aniline structure. This compound is notable for its unique cyclopropoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of N,N-dimethylaniline to form N,N-dimethyl-2-nitroaniline, which is then reacted with cyclopropyl alcohol under acidic conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-N,N-dimethyl-2-nitroaniline may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 5-Cyclopropoxy-N,N-dimethyl-2-aminoaniline.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-nitroaniline involves its interaction with molecular targets through its nitro and cyclopropoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyclopropoxy group can enhance the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-nitroaniline: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-4-nitroaniline: Has the nitro group in a different position, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)11-7-9(16-8-3-4-8)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
ASXRAHPZYGUORT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


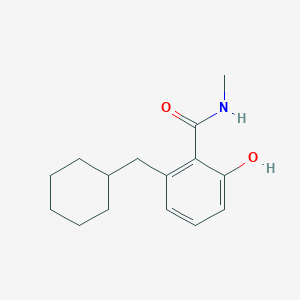


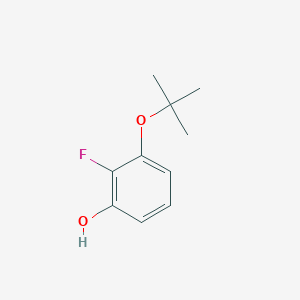


![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
